

physical and chemical properties of 2-(Furan-2-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Furan-2-yl)-2-oxoacetic acid

Cat. No.: B138613

[Get Quote](#)

An In-depth Technical Guide to 2-(Furan-2-yl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-yl)-2-oxoacetic acid, also known as 2-furylglyoxylic acid, is a key organic intermediate notable for its role in the synthesis of pharmaceuticals and other specialty chemicals.^[1] Its molecular structure, featuring a furan ring directly attached to an α -ketoacid moiety, provides a unique platform for a variety of chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its chemical reactivity. This compound is particularly significant as an important intermediate in the production of the broad-spectrum cephalosporin antibiotic, Cefuroxime.^{[2][3]}

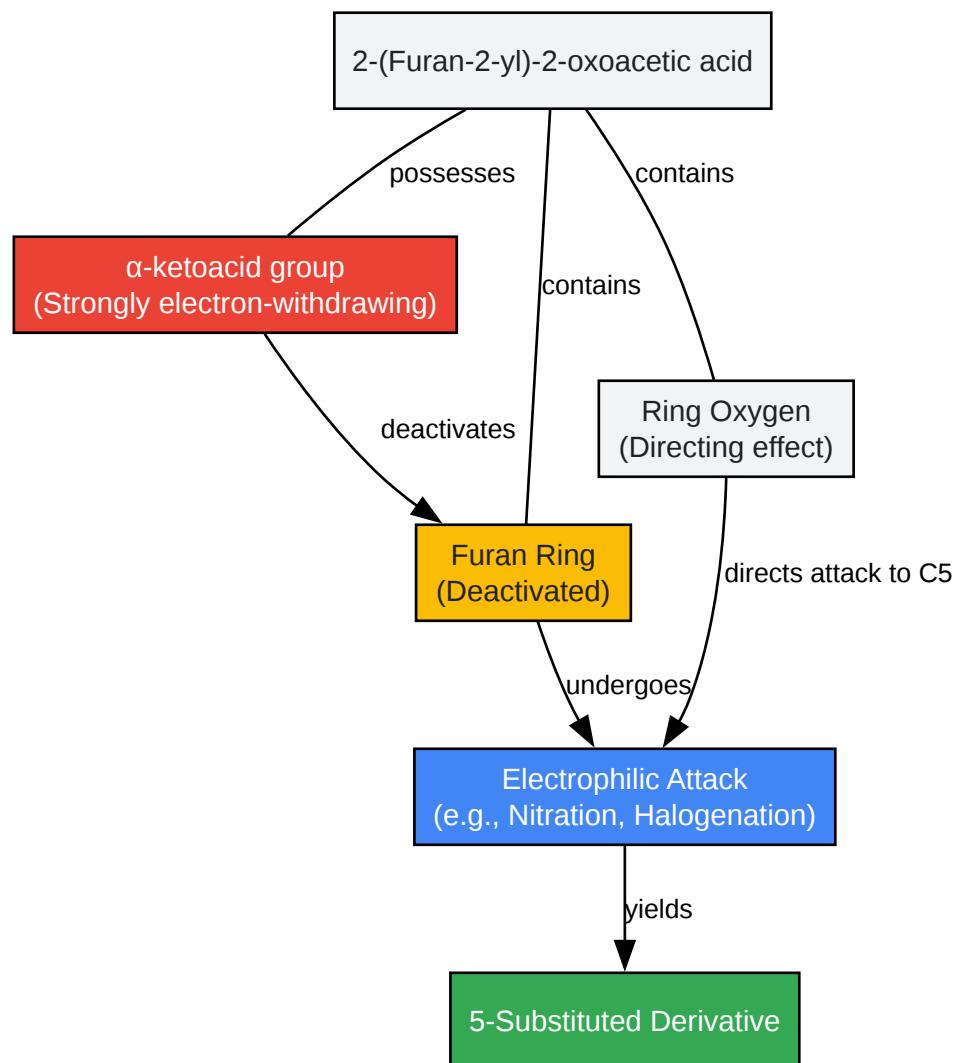
Core Properties

The fundamental physical and chemical properties of **2-(Furan-2-yl)-2-oxoacetic acid** are summarized below. These values are critical for its handling, application in synthesis, and for quality control purposes.

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ O ₄	
Molecular Weight	140.09 g/mol	[2]
CAS Number	1467-70-5	[2]
Appearance	Light brown to brown solid	[1]
Melting Point	92-97 °C	[1]
Boiling Point	235 °C at 760 mmHg	
Density	~1.4 g/cm ³	[1]
pKa (Predicted)	2.02 ± 0.54	
LogP (Predicted)	-0.52 to 0.54690	[1]
Solubility	Soluble in water	[4]
Storage Temperature	2-8°C, protect from light, keep sealed in dry conditions	[5]

Spectroscopic and Computational Data


Identifier	Value	Reference(s)
Canonical SMILES	C1=COC(=C1)C(=O)C(=O)O	[6]
InChI	InChI=1S/C6H4O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3H, (H,8,9)	[2]
InChIKey	IXVPCJUAKDVYKX-UHFFFAOYSA-N	[2]
Polar Surface Area	67.51 Å ²	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	4	
Rotatable Bonds	2	

Chemical Reactivity and Stability

The reactivity of **2-(Furan-2-yl)-2-oxoacetic acid** is governed by the interplay between the electron-rich furan ring and the strongly electron-withdrawing α -ketoacid substituent.^[2]

- **Furan Ring Reactivity:** The furan ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution. However, the 2-oxoacetic acid group at the C2 position is deactivating, making electrophilic attack less favorable than on unsubstituted furan. Despite this deactivation, the ring oxygen directs substitution to the C5 position.^[2] Therefore, reactions like halogenation or nitration are expected to yield 5-substituted derivatives.^[2]
- **Acid-Catalyzed Reactions:** Under acidic conditions, the furan ring can undergo hydrolysis, potentially leading to the formation of a 1,4-dicarbonyl compound. This highlights the utility of the furan moiety as a masked dicarbonyl species in synthesis.^[2]
- **Decarboxylation and Oxidation:** The molecule can be a precursor to other furan derivatives. For instance, decarboxylation can yield furfural (furan-2-carbaldehyde), which can be subsequently oxidized to produce the valuable chemical furan-2-carboxylic acid (2-furoic acid).^[2]
- **Stability:** The compound is stable under recommended storage conditions but should be protected from moisture.^[7] It is incompatible with strong oxidizing agents.^[7]

Logical Diagram: Electrophilic Substitution Pathway

[Click to download full resolution via product page](#)

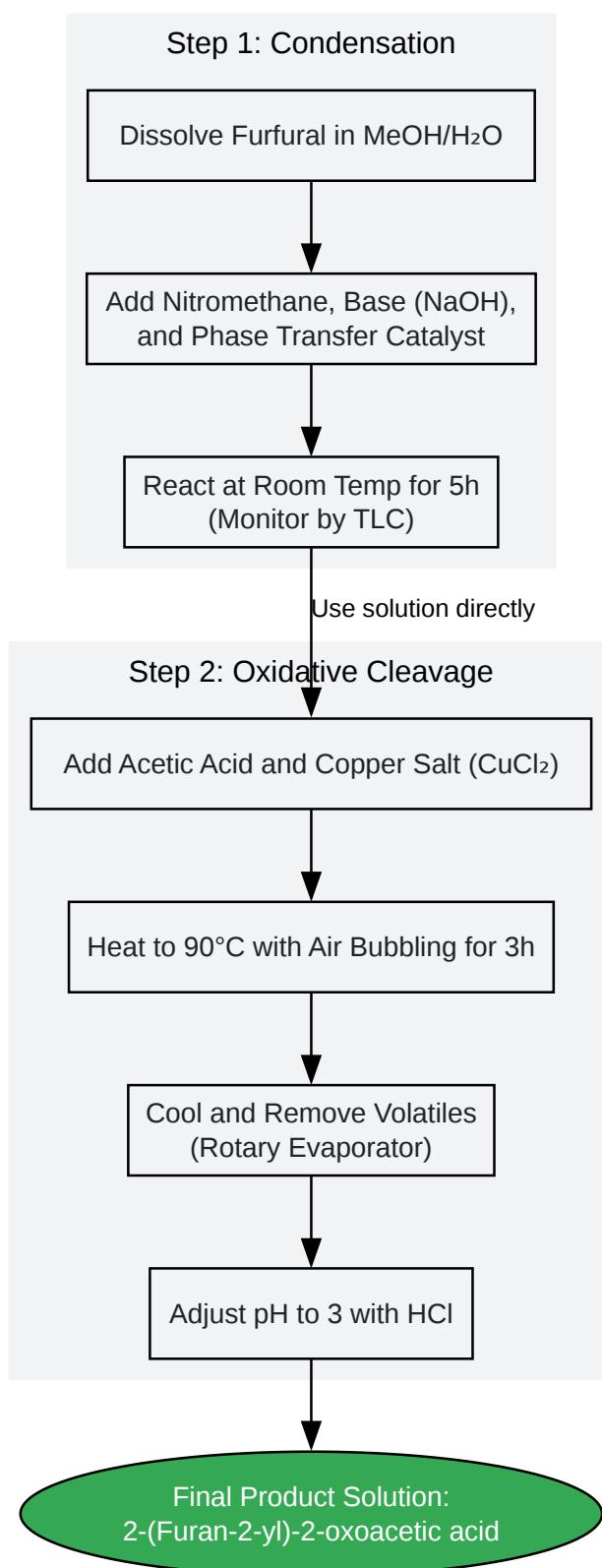
Caption: Logical flow of electrophilic substitution on **2-(Furan-2-yl)-2-oxoacetic acid**.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-(Furan-2-yl)-2-oxoacetic acid** are provided below.

One-Pot Synthesis from Furfural

This protocol is adapted from a patented one-pot, two-step synthesis method that uses inexpensive and readily available raw materials.^{[3][8]}


Step 1: Condensation Reaction

- In a suitable reaction vessel, dissolve furfural (e.g., 9.6g, 100.0 mmol) in a 1:4 (v/v) mixture of methanol and water (200 mL).[8]
- To this solution, add nitromethane (1.2 eq., e.g., 6.4 mL), a base such as sodium hydroxide (0.1 eq., e.g., 0.40g), and a phase transfer catalyst like dodecyltrimethylammonium chloride (0.1 eq., e.g., 2.63g).[8]
- Allow the mixture to react at room temperature for 5 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).[8]
- The resulting reaction solution is used directly in the next step without purification.[8]

Step 2: Oxidative Cleavage

- To the reaction mixture from Step 1, add acetic acid to adjust the solvent ratio of methanol:acetic acid:water to approximately 1:1:4 (e.g., add 40 mL of acetic acid).[8]
- Add a copper salt, such as copper(II) chloride (0.1 eq., e.g., 1.3g), to the system. Copper(II) acetate is noted as being optimal.[3]
- Heat the mixture to 90°C and bubble air through the solution to facilitate the reaction for 3 hours.[8]
- After the reaction is complete, cool the mixture to room temperature.
- Remove acetic acid and methanol using a rotary evaporator to obtain a suspension.
- Adjust the pH of the suspension to 3 using hydrochloric acid to yield the final product, **2-(Furan-2-yl)-2-oxoacetic acid**, in solution.[8] The product can then be isolated using standard extraction and crystallization techniques.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: One-pot, two-step synthesis workflow for **2-(Furan-2-yl)-2-oxoacetic acid**.

Characterization Protocols

4.2.1 Melting Point Determination

The melting point is a crucial indicator of purity.

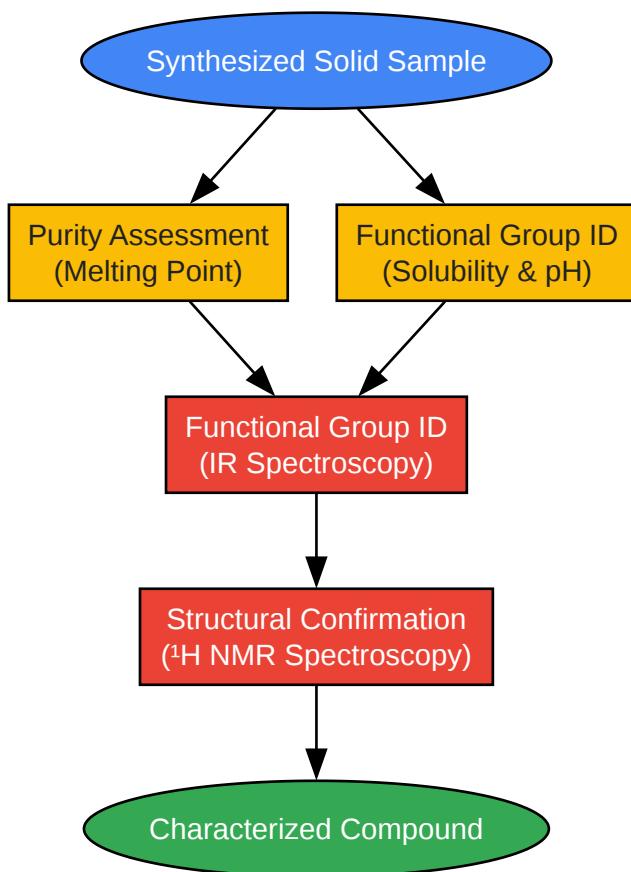
- **Sample Preparation:** Place a small amount of the dry, powdered **2-(Furan-2-yl)-2-oxoacetic acid** into a capillary tube, ensuring it is packed to a height of 2-3 mm.[1]
- **Apparatus Setup:** Insert the capillary tube into a calibrated melting point apparatus.[1]
- **Measurement:**
 - For an unknown melting point, perform a rapid heating run (10-20 °C/min) to find an approximate range.[1]
 - For an accurate measurement, start heating at a slow rate (1-2 °C/min) when the temperature is about 15-20 °C below the approximate melting point.[1]
 - Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For a pure sample, this range should be narrow (0.5-2 °C).

4.2.2 Solubility Test

This protocol determines the solubility profile, which can indicate the presence of acidic functional groups.

- **Water Solubility:** Add approximately 25 mg of the compound to a test tube containing 0.5 mL of deionized water. Agitate the tube vigorously for 30-60 seconds. Observe if the solid dissolves.[7] Given its structure with a carboxylic acid and polar furan ring, it is expected to be water-soluble.[4]
- **pH Test:** If the compound is water-soluble, test the resulting solution with pH paper. An acidic pH (typically below 4) confirms the presence of the carboxylic acid group.[7]
- **Base Solubility:** For confirmation, test solubility in 5% sodium bicarbonate (NaHCO₃) solution. Add ~25 mg of the compound to 0.5 mL of the NaHCO₃ solution. Effervescence (CO₂ gas evolution) and dissolution indicate a carboxylic acid.[7]

4.2.3 Infrared (IR) Spectroscopy


IR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation (Thin Solid Film): Dissolve a small amount (~10-20 mg) of the solid in a few drops of a volatile solvent like acetone or methylene chloride.[2]
- Deposition: Place one or two drops of the resulting solution onto the surface of a single salt plate (e.g., NaCl or KBr).[2]
- Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2]
- Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Expected Peaks: Key absorbances include a broad O-H stretch from the carboxylic acid (~3000 cm^{-1}), a C=O stretch from the carboxylic acid (~1700-1725 cm^{-1}), a C=O stretch from the ketone (~1670-1690 cm^{-1}), and C-O and C=C stretches associated with the furan ring.

4.2.4 Nuclear Magnetic Resonance (^1H NMR) Spectroscopy ^1H NMR provides detailed information about the hydrogen environments in the molecule.

- Sample Preparation: Dissolve 5-10 mg of **2-(Furan-2-yl)-2-oxoacetic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.[9] Add a small amount of a reference standard like tetramethylsilane (TMS).
- Data Acquisition: Place the NMR tube in the spectrometer and acquire the ^1H NMR spectrum according to the instrument's standard procedures.[10]
- Expected Signals: The spectrum is expected to show distinct signals corresponding to the three protons on the furan ring and a broad singlet for the acidic proton of the carboxylic acid group.[8] The chemical shifts and coupling patterns of the furan protons will be characteristic of a 2-substituted furan.

General Analytical Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the physical and structural characterization of the compound.

Safety and Handling

2-(Furan-2-yl)-2-oxoacetic acid is classified as a corrosive substance.[7]

- Hazard Statements: H314 - Causes severe skin burns and eye damage.[5][7]
- Pictogram: GHS05 (Corrosion).[5]
- Precautionary Measures:
 - Wear protective gloves, protective clothing, and eye/face protection (P280).[7]
 - Use only outdoors or in a well-ventilated area. Do not breathe dust/fumes.[7]

- In case of contact with eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[[7](#)]
- In case of skin contact (P303+P361+P353): Take off immediately all contaminated clothing. Rinse skin with water.[[7](#)]
- Store locked up in a well-ventilated place with the container tightly closed.[[7](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pennwest.edu [pennwest.edu]
- 4. westlab.com [westlab.com]
- 5. byjus.com [byjus.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [physical and chemical properties of 2-(Furan-2-yl)-2-oxoacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138613#physical-and-chemical-properties-of-2-furan-2-yl-2-oxoacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com